2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure This compound is characterized by the presence of a tert-butyl group, a methyl group, a sulfanyl group, and a carboxylic acid group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the tert-butyl, methyl, and sulfanyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl and methyl groups can undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, affecting protein function, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 2-Tert-butyl-4-methyl-6-hydroxypyrimidine-5-carboxylic acid
- 2-Tert-butyl-4-methyl-6-aminopyrimidine-5-carboxylic acid
- 2-Tert-butyl-4-methyl-6-chloropyrimidine-5-carboxylic acid
Comparison: Compared to its analogs, 2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with hydroxyl, amino, or chloro groups.
Properties
IUPAC Name |
2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5-6(8(13)14)7(15)12-9(11-5)10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGQBXEDVCEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941117-68-6 |
Source
|
Record name | 2-tert-butyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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